molecular formula C17H23NO3 B269560 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid

Cat. No. B269560
M. Wt: 289.4 g/mol
InChI Key: JJRXSJFAOPYJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid, also known as TD-1473, is a small molecule inhibitor that has been developed for the treatment of inflammatory bowel disease (IBD). TD-1473 is a promising therapeutic agent due to its ability to selectively target the gut tissue, minimizing systemic exposure and reducing the risk of side effects.

Mechanism of Action

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid works by inhibiting the activity of a protein called RORγt, which is involved in the differentiation and function of certain immune cells. By inhibiting RORγt, 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid reduces the production of inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has been shown to reduce inflammation and promote healing in the gut tissue. The drug has also been shown to reduce the number of pro-inflammatory immune cells in the gut, while increasing the number of anti-inflammatory immune cells. 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has a selective effect on the gut tissue, minimizing systemic exposure and reducing the risk of side effects.

Advantages and Limitations for Lab Experiments

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has several advantages for use in lab experiments. The drug has a high degree of selectivity for the gut tissue, making it an ideal candidate for studying the mechanisms of IBD. 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is also highly pure, which makes it easier to control for any potential confounding factors. However, the synthesis of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is complex and requires specialized equipment and expertise, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid. One potential direction is to study the drug's effects on other inflammatory diseases, such as psoriasis and rheumatoid arthritis. Another direction is to investigate the long-term effects of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid on gut tissue and immune function. Additionally, researchers may explore the use of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid in combination with other therapies for IBD, in order to maximize its therapeutic potential. Finally, further research is needed to optimize the synthesis of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid, in order to make it more widely available for research and clinical use.

Synthesis Methods

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is synthesized through a multi-step process that involves the reaction of various chemical reagents. The process involves the use of a chiral auxiliary to ensure stereochemistry control, and chromatography is used for purification. The final product is obtained as a white solid with a high purity level.

Scientific Research Applications

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has been extensively researched for its potential use in treating IBD, a chronic inflammatory disorder of the gastrointestinal tract. The drug has been shown to selectively target the gut tissue, reducing inflammation and promoting healing. 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has also been studied for its potential use in other inflammatory diseases, such as psoriasis and rheumatoid arthritis.

properties

Product Name

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)pentanoic acid

InChI

InChI=1S/C17H23NO3/c1-17(2,12-16(20)21)11-15(19)18-10-6-5-8-13-7-3-4-9-14(13)18/h3-4,7,9H,5-6,8,10-12H2,1-2H3,(H,20,21)

InChI Key

JJRXSJFAOPYJOK-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)N1CCCCC2=CC=CC=C21)CC(=O)O

Canonical SMILES

CC(C)(CC(=O)N1CCCCC2=CC=CC=C21)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.